1,2-Difluoro-4-iodo-5-nitrobenzene
Overview
Description
1,2-Difluoro-4-iodo-5-nitrobenzene is an aromatic compound with the molecular formula C₆H₂F₂INO₂ and a molecular weight of 284.99 g/mol . This compound is characterized by the presence of two fluorine atoms, one iodine atom, and one nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Difluoro-4-iodo-5-nitrobenzene can be synthesized through a multi-step process involving halogenation and nitration reactions. One common method involves the fluorination of a suitable precursor, followed by iodination and nitration. For example, starting with 1,2-difluorobenzene, the compound can be iodinated using iodine and a suitable oxidizing agent, such as periodic acid, to introduce the iodine atom. Subsequently, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as fluorine and nitro makes the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the iodine atom, to form iodate derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Reduction: 1,2-Difluoro-4-iodo-5-aminobenzene.
Oxidation: Iodate derivatives.
Scientific Research Applications
1,2-Difluoro-4-iodo-5-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-iodo-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-4-iodobenzene: Lacks the nitro group, making it less reactive in redox reactions.
1,2-Difluoro-4-nitrobenzene: Lacks the iodine atom, affecting its halogen bonding capabilities.
1,2-Difluoro-5-nitrobenzene: Similar structure but with different substitution pattern, influencing its reactivity and applications.
Uniqueness
1,2-Difluoro-4-iodo-5-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and interaction profiles. The presence of both fluorine and iodine atoms, along with the nitro group, allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
1,2-difluoro-4-iodo-5-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2INO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXSBCUQHFDQSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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